Didodecyl 2-(octadecylsulfanyl)butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didodecyl 2-(octadecylsulfanyl)butanedioate is a complex organic compound with a unique structure that includes long alkyl chains and a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Didodecyl 2-(octadecylsulfanyl)butanedioate typically involves the esterification of butanedioic acid with dodecyl alcohol and octadecylthiol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or a heterogeneous catalyst like Dowex resin . The reaction conditions often include heating the mixture to a temperature range of 100-150°C to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Didodecyl 2-(octadecylsulfanyl)butanedioate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The alkyl chains can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Didodecyl 2-(octadecylsulfanyl)butanedioate has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.
Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Explored for its role in developing new pharmaceutical formulations.
Industry: Utilized in the production of lubricants and anti-wear additives.
Wirkmechanismus
The mechanism of action of Didodecyl 2-(octadecylsulfanyl)butanedioate involves its interaction with molecular targets through its sulfanyl and ester groups. The compound can form hydrogen bonds and hydrophobic interactions with various biomolecules, influencing their function and activity . The long alkyl chains provide hydrophobic properties, making it effective in reducing friction and wear in industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Didodecyl disulfide: Similar in structure but contains a disulfide bond instead of a sulfanyl group.
Dodecanethiol: Contains a thiol group but lacks the ester functionality.
Octadecylthiol: Similar alkyl chain length but lacks the ester groups.
Uniqueness
Didodecyl 2-(octadecylsulfanyl)butanedioate is unique due to its combination of long alkyl chains, ester groups, and a sulfanyl group. This unique structure imparts both hydrophobic and hydrophilic properties, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
15395-34-3 |
---|---|
Molekularformel |
C46H90O4S |
Molekulargewicht |
739.3 g/mol |
IUPAC-Name |
didodecyl 2-octadecylsulfanylbutanedioate |
InChI |
InChI=1S/C46H90O4S/c1-4-7-10-13-16-19-22-23-24-25-26-27-30-33-36-39-42-51-44(46(48)50-41-38-35-32-29-21-18-15-12-9-6-3)43-45(47)49-40-37-34-31-28-20-17-14-11-8-5-2/h44H,4-43H2,1-3H3 |
InChI-Schlüssel |
KCRCSPFNHGWFEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCSC(CC(=O)OCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.